2-[(2-Methylprop-2-en-1-yl)oxy]aniline
Overview
Description
2-[(2-Methylprop-2-en-1-yl)oxy]aniline, or 2-MPA, is an organic compound with a molecular formula of C9H13NO. It is an aniline derivative and a secondary amine, and is used in a variety of scientific research applications. This compound is a colorless liquid with a pleasant odor and a boiling point of 141°C. It is soluble in water and is often used in laboratory experiments as a reagent and a solvent.
Scientific Research Applications
Corrosion Inhibition in Carbon Steel
A study explored the synthesis and characterization of aromatic epoxy monomers, which demonstrated significant effectiveness as corrosion inhibitors for carbon steel in acidic solutions. The monomers, identified as AEM1 and AEM2, exhibited corrosion inhibition efficiencies of 94.3% and 95.4%, respectively. These findings were supported by electrochemical assessments and adsorption behaviors following the Langmuir isotherm model, with further insights provided by computational techniques like DFT and MD simulations (Dagdag et al., 2019).
Polymer Synthesis and Applications
Research on the synthesis of a new polymer, poly-2-(1-methylbut-2-en-1-yl)aniline, under various conditions revealed its dependence on the nature of the doping agent used. This study highlighted the polymer's physicochemical properties, including morphology, solubility, spectral characteristics, and photoluminescent properties, demonstrating potential applications in moisture sensors (Andriianova et al., 2021).
Catalytic Applications in Organic Synthesis
The palladium(II)-catalyzed amination of isoprene with aniline, employing a specific catalytic system, yielded N-(3-methylbut-2-en-1-yl)aniline with high selectivity and yield. This reaction showcased the versatility of such catalytic systems in facilitating organic synthesis, contributing to the development of new synthetic methodologies (Petrushkina et al., 2005).
Electronic Structure Analysis of Aniline Derivatives
A comprehensive study on aniline and its derivatives, including N-[(2E)-1-methylbut-2-en-1-yl]aniline, utilized density functional theory to investigate their molecular and electronic structures. This research provided valuable insights into the structural changes occurring in the anions of these compounds, contributing to a deeper understanding of their chemical properties (Vakula et al., 2011).
Mechanism of Action
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers . This suggests that the compound might interact with its targets through energy transfer and a single electron transfer pathway .
Biochemical Pathways
The generation of reactive oxygen species such as 1 o 2 and o 2 ˙ − through energy transfer and a single electron transfer pathway suggests that the compound might influence oxidative stress-related pathways .
Action Environment
Given that the compound can act as a photosensitizer , it’s plausible that light exposure might influence its action.
properties
IUPAC Name |
2-(2-methylprop-2-enoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWXNGOHHAPVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545130 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
CAS RN |
55000-14-1 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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